molecular formula C25H19F2N3O3S B2376455 2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide CAS No. 866350-14-3

2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide

Cat. No. B2376455
CAS RN: 866350-14-3
M. Wt: 479.5
InChI Key: ULCFLGQQMRIXKX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxol group, an imidazole ring, a sulfanyl group, and a difluorophenyl group. These groups are common in many pharmaceuticals and could potentially contribute to the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodioxol group and the imidazole ring are both aromatic, which could contribute to the stability of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and characterization of derivatives that share structural similarities, such as the use of imidazole and sulfanyl groups. These compounds were analyzed for their crystal structures, highlighting the importance of intermolecular hydrogen bonds and Hirshfeld surfaces for understanding compound interactions (Subbulakshmi N. Karanth et al., 2019).

Antimicrobial and Antitumor Activity

  • Research into derivatives of benzothiazole, benzimidazole, and related heterocyclic compounds has shown potential antimicrobial and antitumor activities. These activities are attributed to the structural features and functional groups that interact with biological targets (L. Yurttaş et al., 2015; K. Ramalingam et al., 2019).

Electrocatalysis and Sensor Applications

  • An imidazole derivative was electrosynthesized and utilized as a bifunctional electrocatalyst, demonstrating the compound's role in enhancing the oxidation reactions of substances like ascorbic acid and adrenaline. This points towards potential applications in electrochemical sensors and analytical devices (N. Nasirizadeh et al., 2013).

Novel Functionalized Derivatives

  • The synthesis of novel functionalized hydantoin derivatives leading to imidazole-containing compounds showcases the versatility of such molecules in chemical synthesis and their potential as leads for further pharmacological evaluation (S. Kamila et al., 2011).

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c1-15-2-6-18(7-3-15)30-12-21(16-4-9-22-23(10-16)33-14-32-22)29-25(30)34-13-24(31)28-20-11-17(26)5-8-19(20)27/h2-12H,13-14H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCFLGQQMRIXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide

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